4'-Apo-beta-carotenal (C35H46O) is a highly specific C35 apocarotenoid aldehyde resulting from the oxidative cleavage of the beta,beta-carotene skeleton at the 4'-position. In industrial and academic research, it serves as a critical analytical standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows, particularly in the profiling of fungal carotenogenesis pathways (such as those in Neurospora crassa and Fusarium fujikuroi). Unlike shorter-chain apocarotenoids, its distinct 35-carbon structure and conjugated polyene system make it a direct precursor for the synthesis of neurosporaxanthin and a highly selective substrate for evaluating the kinetics of carotenoid cleavage dioxygenases (CCDs) and aldehyde dehydrogenases[1].
Substituting 4'-apo-beta-carotenal with more commonly available C30 analogs, such as beta-apo-8'-carotenal, compromises both analytical accuracy and enzymatic specificity. In HPLC-MS profiling of fungal fermentation broths, C30 apocarotenoids exhibit significantly different retention times and lipophilicity, rendering them unsuitable for absolute quantification of the C35 neurosporaxanthin biosynthesis pathway. Furthermore, in enzymatic assays targeting beta-apo-4'-carotenal oxygenase, the use of non-native shorter-chain substrates or crude carotenoid mixtures leads to altered Michaelis-Menten kinetics, reduced conversion yields, and uninterpretable substrate-binding data, necessitating the procurement of the exact C35 aldehyde [1].
In reverse-phase HPLC analysis of fungal carotenoids, 4'-apo-beta-carotenal exhibits a significantly higher lipophilicity (XLogP3 = 11.3) compared to the commonly used C30 analog beta-apo-8'-carotenal (XLogP3 = 9.4). This difference results in distinct retention times on C18 columns, meaning the C30 analog cannot serve as a valid retention proxy or co-elution standard for the native C35 intermediate. Absolute quantification of the neurosporaxanthin pathway requires the exact C35 standard to prevent peak misidentification among other highly lipophilic carotenes like torulene and lycopene [1].
| Evidence Dimension | Lipophilicity (XLogP3) and HPLC retention behavior |
| Target Compound Data | XLogP3 = 11.3 (C35 structure) |
| Comparator Or Baseline | beta-apo-8'-carotenal (XLogP3 = 9.4, C30 structure) |
| Quantified Difference | +1.9 logP units, resulting in significantly delayed elution on reverse-phase columns |
| Conditions | Reverse-phase HPLC (C18) for carotenoid profiling |
Procurement of the exact C35 standard is mandatory for accurate peak assignment and absolute quantification in fungal carotenoid research.
4'-Apo-beta-carotenal is the native physiological substrate for beta-apo-4'-carotenal oxygenase/dehydrogenase (e.g., CarD in Fusarium or Ylo-1 in Neurospora), which catalyzes the final step of neurosporaxanthin synthesis. While these enzymes exhibit wide substrate promiscuity and can convert shorter C30 or C27 apocarotenals in vitro, using the native C35 substrate provides the true baseline for Michaelis-Menten kinetics and conversion yields. Assays utilizing the exact C35 aldehyde reflect actual in vivo pathway flux, whereas C30 substitutes yield artificially altered kinetic parameters [1].
| Evidence Dimension | Enzymatic substrate fidelity |
| Target Compound Data | Native C35 substrate (yields physiological Vmax and Km) |
| Comparator Or Baseline | Shorter apocarotenals (e.g., C30 beta-apo-8'-carotenal) |
| Quantified Difference | C30 substrates exhibit non-native binding affinities and altered conversion rates compared to the native C35 baseline |
| Conditions | In vitro enzyme assays for CarD / Ylo-1 activity |
Researchers evaluating fungal carotenogenesis inhibitors or enzyme kinetics must use the C35 substrate to obtain biologically relevant data.
Recombinant beta-carotene 15,15'-monooxygenase (BCO1) displays chain-length dependent catalytic efficiency when acting on apocarotenoids. In comparative kinetic studies, BCO1 exhibits lower catalytic efficiency for 4'-apo-beta-carotenal (C35) compared to the shorter beta-apo-8'-carotenal (C30), demonstrating that the enzyme favors specific molecular weights and chain lengths for asymmetric cleavage into retinal. This quantitative rank order in catalytic efficiency makes 4'-apo-beta-carotenal a critical high-molecular-weight substrate for mapping the active site constraints of BCO enzymes [1].
| Evidence Dimension | Catalytic efficiency rank order |
| Target Compound Data | Lower catalytic efficiency (C35 substrate) |
| Comparator Or Baseline | beta-apo-8'-carotenal (higher catalytic efficiency, C30 substrate) |
| Quantified Difference | Distinct, chain-length dependent reduction in conversion rate for the C35 vs. C30 apocarotenoid |
| Conditions | In vitro recombinant BCO1 cleavage assay (pH 8.0, 37°C) |
Structural biology and nutrition researchers require the C35 compound to accurately define the steric limits and substrate preferences of provitamin A cleavage enzymes.
For the quantification of provitamin A and common dietary apocarotenoids (e.g., beta-apo-8'-carotenal) in mammalian plasma or plant tissues, 4'-apo-beta-carotenal serves as a highly effective internal standard. Because it is exclusively synthesized by specific fungi (e.g., Neurospora), it is entirely absent from baseline mammalian and plant matrices. Its intermediate lipophilicity ensures it elutes cleanly between C30 apocarotenoids and C40 carotenes, preventing signal suppression and co-elution issues that occur when using endogenous analogs as internal standards [1].
| Evidence Dimension | Matrix interference and baseline resolution |
| Target Compound Data | 0% endogenous background in mammalian/plant matrices |
| Comparator Or Baseline | Endogenous C30 apocarotenoids or beta-carotene |
| Quantified Difference | Complete absence of background signal compared to high baseline noise for endogenous compounds |
| Conditions | HPLC-MS/MS quantification of biological matrices |
Analytical laboratories procure this specific C35 compound to guarantee zero baseline interference when quantifying dietary carotenoids in complex biological samples.
4'-Apo-beta-carotenal is the definitive analytical standard for quantifying the flux of the neurosporaxanthin biosynthesis pathway in industrial fermentation processes using Neurospora or Fusarium species. Its exact matching of the native C35 intermediate ensures accurate HPLC-MS peak assignment[1].
As a high-molecular-weight, asymmetric C35 apocarotenoid, it is utilized as a specific substrate in in vitro enzymatic assays to map the active site constraints, cleavage fidelity, and catalytic efficiency of novel CCDs and beta-carotene oxygenases (BCOs) [1].
Due to its exclusive fungal origin, this C35 aldehyde is completely absent from mammalian plasma and plant tissues. This makes it a highly reliable internal standard for the absolute quantification of dietary C30 apocarotenoids and C40 carotenes, offering baseline-resolved elution without endogenous interference [1].